molecular formula C16H16Cl2N4 B4566861 3-(2,4-dichlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine

3-(2,4-dichlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4566861
M. Wt: 335.2 g/mol
InChI Key: KBPLFMJFBQUHDH-UHFFFAOYSA-N
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Description

3-(2,4-dichlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C16H16Cl2N4 and its molecular weight is 335.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.0752019 g/mol and the complexity rating of the compound is 394. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques

    Research has been conducted on the synthesis of related pyrazolo[1,5-a]pyrimidin-7-amine derivatives. For instance, Lu Jiu-fu et al. (2015) focused on synthesizing and analyzing the crystal structure of a closely related compound, highlighting methods like chlorination and aminisation (Lu Jiu-fu et al., 2015).

  • Crystal Structure Determination

    The determination of crystal structures of these compounds, as shown in the study by Lu Jiu-fu et al., provides valuable insights into their chemical properties and potential applications in various fields (Lu Jiu-fu et al., 2015).

Biological and Pharmacological Activities

  • Anticancer Activity

    Some derivatives of pyrazolo[1,5-a]pyrimidin-7-amine have been found to possess moderate anticancer activity. This was observed in the study by Lu Jiu-fu et al., where the synthesized compound showed potential as an anticancer agent (Lu Jiu-fu et al., 2015).

  • Antimicrobial Activity

    The study by Atta et al. (2011) examined the antibacterial activities of novel pyrazolo[1,5-c]pyrimidine derivatives. Such research indicates the potential use of these compounds in developing new antimicrobial agents (Atta et al., 2011).

Other Potential Applications

  • Antihypertensive Activity

    Bennett et al. (1981) explored the antihypertensive activity of 6-arylpyrido[2,3-d]pyrimidin-7-amine derivatives, indicating the potential cardiovascular applications of these compounds (Bennett et al., 1981).

  • Antimalarial Effects

    Werbel et al. (1973) investigated the antimalarial effects of certain pyrazolo[1,5-a]pyrimidine derivatives, suggesting their use in developing new antimalarial drugs (Werbel et al., 1973).

Mechanism of Action

Similar compounds have shown promising binding affinities against Bcl2 anti-apoptotic protein . At the gene expression level, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in treated cells .

Safety and Hazards

The safety and hazards of similar compounds are often evaluated through in vitro testing against selected human cancer cell lines .

Future Directions

The future directions of research on similar compounds often involve the design and synthesis of new derivatives to improve their therapeutic potential . This includes the exploration of different bicyclic structures, totally or partially aromatic .

Biochemical Analysis

Biochemical Properties

It is known that it interacts with certain enzymes and proteins

Cellular Effects

The effects of 3-(2,4-dichlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine on various types of cells and cellular processes are currently being studied. Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is complex and involves several binding interactions with biomolecules. It has been suggested that it may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in certain metabolic pathways. It interacts with various enzymes and cofactors, and may affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes. It may interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .

Subcellular Localization

It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

3-(2,4-dichlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N4/c1-9-7-14(21(3)4)22-16(19-9)15(10(2)20-22)12-6-5-11(17)8-13(12)18/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPLFMJFBQUHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N(C)C)C)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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